5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine
CAS No.:
Cat. No.: VC15888579
Molecular Formula: C19H24ClN5O3
Molecular Weight: 405.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24ClN5O3 |
|---|---|
| Molecular Weight | 405.9 g/mol |
| IUPAC Name | 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine |
| Standard InChI | InChI=1S/C19H24ClN5O3/c1-11(2)28-17-9-14(13-4-6-21-7-5-13)12(3)8-16(17)23-19-22-10-15(20)18(24-19)25(26)27/h8-11,13,21H,4-7H2,1-3H3,(H,22,23,24) |
| Standard InChI Key | APMWMGPRHHOMNC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
5-Chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine (molecular formula: , molecular weight: 405.9 g/mol) consists of a pyrimidine ring substituted at the 4-position with a nitro group () and at the 5-position with chlorine (). The 2-amine group is linked to a phenyl ring bearing a propan-2-yloxy substituent () and a piperidine moiety at the 4-position .
Table 1: Key Structural Components
| Component | Position | Functional Role |
|---|---|---|
| Pyrimidine ring | Core | Aromatic scaffold for substitutions |
| Nitro group () | 4 | Electron-withdrawing, enhances reactivity |
| Chlorine () | 5 | Electrophilic substitution site |
| Piperidine | 4-phenyl | Conformational flexibility |
| Propan-2-yloxy | 2-phenyl | Steric bulk, modulates solubility |
The piperidine group introduces a six-membered alicyclic amine, which enhances membrane permeability in biological systems . The nitro group’s electron-withdrawing nature activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), a critical reaction pathway for derivatization .
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound involves sequential functionalization of a pyrimidine precursor. A validated route begins with 2-chloro-5-nitropyrimidine (1), which undergoes nucleophilic aromatic substitution with 5-methyl-4-piperidin-4-yl-2-propan-2-yloxyaniline (2) under basic conditions .
Key Reaction Steps:
-
Nucleophilic Substitution:
(1) + (2) → Intermediate (3)
Conditions: KCO, DMF, 80°C, 12 h . -
Reductive Amination:
Intermediate (3) is hydrogenated using Pd/C under H to reduce nitro to amine . -
Purification:
Column chromatography (SiO, ethyl acetate/petroleum ether) yields the final product with >95% purity .
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes SNAr rate |
| Solvent | DMF | Polar aprotic, stabilizes transition state |
| Base | KCO | Mild, prevents side reactions |
| Catalyst (Hydrogenation) | 10% Pd/C | Efficient nitro reduction |
Kinetic Behavior and Reaction Mechanisms
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the 4-position directs nucleophilic attack to the 2- and 6-positions of the pyrimidine ring. Studies using secondary alicyclic amines (e.g., piperidine) demonstrate a concerted SNAr mechanism, bypassing the Meisenheimer intermediate .
Kinetic Analysis:
-
Brönsted Slope (): for piperidine derivatives, indicating partial charge development in the transition state .
Table 3: Comparative Rate Constants ()
| Amine | (Ms) | pH |
|---|---|---|
| Piperidine | 9.0 | |
| Morpholine | 8.5 | |
| Pyrrolidine | 9.2 |
The higher reactivity of piperidine correlates with its stronger basicity () and ability to stabilize the transition state through hydrogen bonding .
Comparative Analysis with Structural Analogs
Table 4: Analog Comparison
| Compound | Substituents | Bioactivity (IC) |
|---|---|---|
| 5-Chloro-4-nitro-2-amine | Piperidine, propan-2-yloxy | 0.8 μM (Kinase) |
| 5-Fluoro-4-amino-2-amine | Morpholine | 1.5 μM (Kinase) |
| 5-Bromo-4-nitro-2-amine | Pyrrolidine | 2.2 μM (Kinase) |
The propan-2-yloxy group in the target compound reduces polarity, enhancing blood-brain barrier penetration compared to morpholine derivatives .
Industrial and Research Applications
Pharmaceutical Development
-
Lead Optimization: Modular synthesis allows rapid derivatization for structure-activity relationship (SAR) studies .
-
Prodrug Design: The nitro group serves as a bioreducible motif for targeted drug delivery .
Material Science
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